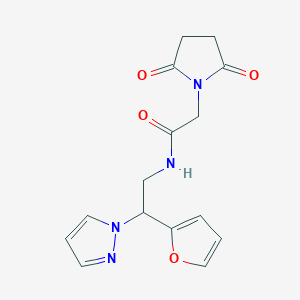

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide" is a novel chemical entity with potential pharmacological activity. It belongs to the class of 2-aryl-2-(pyridin-2-yl)acetamides, which have been studied for their anticonvulsant and opioid agonist properties .

Synthesis Analysis

The synthesis of this compound involves the combination of 2,5-dioxopyrrolidin-1-yl, furan-2-yl, and 1H-pyrazol-1-yl moieties with an acetamide backbone. The specific synthetic route and reaction conditions for the preparation of this compound have not been explicitly mentioned in the provided abstracts.

Molecular Structure Analysis

Chemical Reactions Analysis

The specific chemical reactions involved in the synthesis of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide" have not been detailed in the abstracts. Understanding the reaction mechanisms and intermediates involved in its synthesis would provide valuable insights into its chemical properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide" such as solubility, melting point, stability, and spectroscopic characteristics have not been explicitly discussed in the provided abstracts. These properties are crucial for understanding its behavior in biological systems and its potential applications.

Overall, while the pharmacological activities of related compounds have been extensively studied, detailed information regarding the synthesis, molecular structure, chemical reactions, and physical/chemical properties of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide" is currently limited in the available literature .

Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide.

Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists.

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

This compound, due to its complex structure incorporating a pyrrolidinone moiety, a furan ring, and a pyrazole ring, has potential applications in the synthesis of innovative heterocycles. For instance, derivatives of similar structures have been utilized in the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and triazine derivatives. These compounds have shown potential in insecticidal applications, particularly against the cotton leafworm, Spodoptera littoralis, indicating the potential utility of such compounds in agricultural chemistry (Fadda et al., 2017).

Additionally, the furan and pyrazole components of this compound align with research into reactions of furan-3-ones with diamines, leading to the production of pyrrol-2-ylidene-acetates. Such reactions highlight the compound's relevance in generating novel chemical entities with potential applications in materials science and medicinal chemistry (Sacmacl et al., 2012).

Coordination Chemistry and Antioxidant Activity

The compound's structural features also suggest applications in coordination chemistry. Pyrazole-acetamide derivatives, similar in functionality, have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their hydrogen bonding, self-assembly processes, and antioxidant activities, demonstrating the compound's potential in the development of new materials with antioxidative properties (Chkirate et al., 2019).

Antioxidative and Biological Activities

Moreover, the inherent antioxidative activities of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction, especially pyrroles and furans, underscore the potential biological and antioxidative applications of this compound. Such studies indicate that modifications to the heterocyclic core can significantly impact antioxidative activity, which could be relevant for food science and preservation (Yanagimoto et al., 2002).

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c20-13(10-18-14(21)4-5-15(18)22)16-9-11(12-3-1-8-23-12)19-7-2-6-17-19/h1-3,6-8,11H,4-5,9-10H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNXMSPAXHFCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)